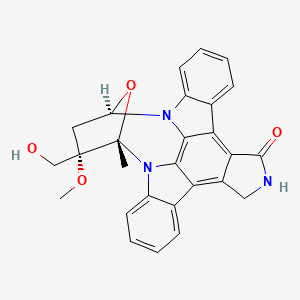![molecular formula C39H62N6O5S B10837660 (2S)-2-[(2-amino-1,3-thiazol-4-yl)methyl]-N-[(2S,3R,4S)-1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl]-N'-(cyclohexylmethyl)-N'-[2-[methyl(2-pyridin-2-ylethyl)amino]-2-oxoethyl]butanediamide](/img/structure/B10837660.png)
(2S)-2-[(2-amino-1,3-thiazol-4-yl)methyl]-N-[(2S,3R,4S)-1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl]-N'-(cyclohexylmethyl)-N'-[2-[methyl(2-pyridin-2-ylethyl)amino]-2-oxoethyl]butanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BILA-2157BS is a small molecule drug initially developed by Boehringer Ingelheim International GmbH. It functions as a renin inhibitor, targeting the renin-angiotensin system, which plays a crucial role in regulating blood pressure. This compound was primarily investigated for its potential therapeutic applications in treating cardiovascular diseases, particularly hypertension .
Méthodes De Préparation
The synthesis of BILA-2157BS involves a highly convergent and stereoselective approach. The process includes 15 distinct chemical steps, starting from aminodiol 4. The key step in the synthesis is the enantiospecific, enzyme-catalyzed hydrolysis of a substituted succinate diester, which provides a homochiral succinic acid derivative with 98% enantiomeric excess . The unwanted enantiomer is recycled through base-catalyzed racemization, leading to an efficient deracemization of the starting racemic diester. This method avoids the use of expensive chiral auxiliaries and cryogenics, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
BILA-2157BS undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: BILA-2157BS can undergo substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Chemistry: The compound’s unique structure and reactivity make it a valuable tool for studying enzyme-catalyzed reactions and stereoselective synthesis.
Biology: BILA-2157BS is used to investigate the renin-angiotensin system’s role in regulating blood pressure and its potential as a therapeutic target.
Medicine: The compound has been explored for its potential to treat hypertension and other cardiovascular diseases by inhibiting renin activity.
Industry: BILA-2157BS’s scalable synthesis method makes it a promising candidate for large-scale production and potential commercialization
Mécanisme D'action
BILA-2157BS exerts its effects by inhibiting renin, an enzyme that plays a critical role in the renin-angiotensin system. Renin catalyzes the conversion of angiotensinogen to angiotensin I, which is subsequently converted to angiotensin II, a potent vasoconstrictor. By inhibiting renin, BILA-2157BS reduces the production of angiotensin II, leading to vasodilation and a decrease in blood pressure .
Comparaison Avec Des Composés Similaires
BILA-2157BS is unique among renin inhibitors due to its highly convergent and stereoselective synthesis method, which avoids the use of expensive chiral auxiliaries and cryogenics. Similar compounds include:
Aliskiren: Another renin inhibitor used to treat hypertension, but with a different synthesis method and pharmacokinetic profile.
Remikiren: A renin inhibitor with a different chemical structure and mechanism of action.
Zankiren: Another renin inhibitor with distinct pharmacological properties
BILA-2157BS stands out due to its efficient synthesis process and potential for large-scale production, making it a promising candidate for further research and development.
Propriétés
Formule moléculaire |
C39H62N6O5S |
|---|---|
Poids moléculaire |
727.0 g/mol |
Nom IUPAC |
(2S)-2-[(2-amino-1,3-thiazol-4-yl)methyl]-N-[(2S,3R,4S)-1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl]-N'-(cyclohexylmethyl)-N'-[2-[methyl(2-pyridin-2-ylethyl)amino]-2-oxoethyl]butanediamide |
InChI |
InChI=1S/C39H62N6O5S/c1-27(2)20-34(46)37(49)33(21-28-12-6-4-7-13-28)43-38(50)30(22-32-26-51-39(40)42-32)23-35(47)45(24-29-14-8-5-9-15-29)25-36(48)44(3)19-17-31-16-10-11-18-41-31/h10-11,16,18,26-30,33-34,37,46,49H,4-9,12-15,17,19-25H2,1-3H3,(H2,40,42)(H,43,50)/t30-,33-,34-,37+/m0/s1 |
Clé InChI |
RTFZIRGGIOYLOO-KGVCAXOZSA-N |
SMILES isomérique |
CC(C)C[C@@H]([C@@H]([C@H](CC1CCCCC1)NC(=O)[C@@H](CC2=CSC(=N2)N)CC(=O)N(CC3CCCCC3)CC(=O)N(C)CCC4=CC=CC=N4)O)O |
SMILES canonique |
CC(C)CC(C(C(CC1CCCCC1)NC(=O)C(CC2=CSC(=N2)N)CC(=O)N(CC3CCCCC3)CC(=O)N(C)CCC4=CC=CC=N4)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[[Methyl(2-phenylethyl)amino]methyl]-5,6,7,8-tetrahydronaphthalen-2-ol;hydrochloride](/img/structure/B10837600.png)
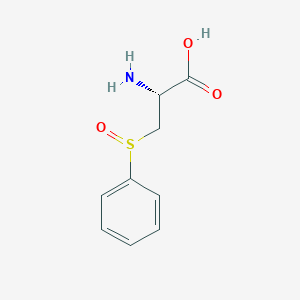
![(1R,7S)-4-[4-[(3aS,9bR)-9-methoxy-1,3,3a,4,5,9b-hexahydrobenzo[e]isoindol-2-yl]butyl]-4-azatetracyclo[5.4.2.02,6.08,11]trideca-9,12-diene-3,5-dione](/img/structure/B10837611.png)
![1-(6-aminopyridin-3-yl)-2-[(1S,2R,4R)-2-bicyclo[2.2.1]heptanyl]-3-cyanoguanidine;hydrochloride](/img/structure/B10837619.png)
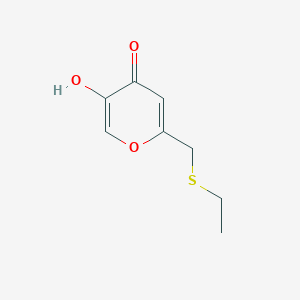
![[6-(2-Benzhydryloxyimino-pentyl)-5,6,7,8-tetrahydro-naphthalen-1-yloxy]-acetic acid](/img/structure/B10837639.png)
![(2R,3S)-N-[(2S)-3-cyclohexyl-1-(methylamino)-1-oxopropan-2-yl]-N',3-dihydroxy-2-propan-2-ylbutanediamide](/img/structure/B10837643.png)
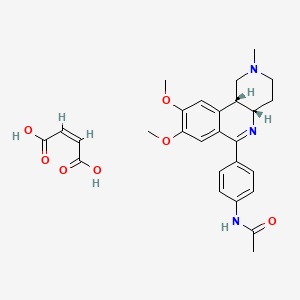
![7-[3-[[(2S)-2-[[(2S)-2-aminopentanoyl]amino]pentanoyl]amino]pyrrolidin-1-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;hydrochloride](/img/structure/B10837650.png)
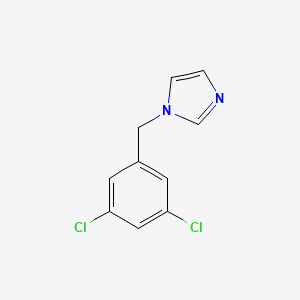
![N-(Tert-Butoxycarbonyl)-3-Methyl-L-Valyl-(4r)-N-{(1r,2s)-1-[(Cyclopropylsulfonyl)carbamoyl]-2-Ethenylcyclopropyl}-4-[(6-Methoxyisoquinolin-1-Yl)oxy]-L-Prolinamide](/img/structure/B10837668.png)
![1-[1-[[(2S)-2-[[3,3-dimethyl-2-[[(2S)-3-methyl-2-[methyl(3-phenylpropanoyl)amino]butanoyl]amino]butanoyl]amino]-4-oxo-4-pyrrolidin-1-ylbutanoyl]amino]-2-[[(2S)-1-hydroxy-4,4-dimethylpentan-2-yl]amino]-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B10837671.png)
![2-[[6-[(2Z)-2-benzhydryloxyiminopentyl]-5,6,7,8-tetrahydronaphthalen-1-yl]oxy]acetic acid](/img/structure/B10837675.png)
